molecular formula C9H12O B6596618 1-(methoxymethyl)-3-methylbenzene CAS No. 7116-51-0

1-(methoxymethyl)-3-methylbenzene

Cat. No. B6596618
CAS RN: 7116-51-0
M. Wt: 136.19 g/mol
InChI Key: QVHCCKLBSWVWQB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the class of compounds it belongs to and its potential uses.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

1. Diazo Reactions and Synthesis of Aromatic Compounds

1-(methoxymethyl)-3-methylbenzene, as a variant of methoxybenzene, has been involved in diazo reactions. For example, 1-(p-methylbenzene)- and 1-(p-methoxybenzenesulfonyl)-1,3-butadienes have been used to react with arenediazonium chlorides, forming corresponding 4-aryl-3-chloro-1-butenes (Smalius & Naidan, 2006).

2. Organic Synthesis and Medicinal Chemistry

This compound and its derivatives have been synthesized and evaluated for various applications in organic chemistry and medicinal research. For instance, acylphloroglucinols derived from similar compounds have shown anti-staphylococcal properties (Shiu & Gibbons, 2006).

3. Polymer and Materials Science

In the field of polymer science, methoxybenzene derivatives are used for creating novel materials. For example, melt transetherification of a related compound, 1-(2-hydroxyethoxy)-3,5-bis(methoxymethyl)-2,4,6-trimethylbenzene, resulted in a high molecular weight hyperbranched polyether (Jayakannan & Ramakrishnan, 2000).

4. Environmental and Atmospheric Studies

The compound and its analogs have been studied for their potential environmental impacts. A study on the gas phase reaction of methoxybenzene with ozone provides insights into the atmospheric chemistry relevant to compounds like 1-(methoxymethyl)-3-methylbenzene (Sun et al., 2016).

5. Catalysis and Chemical Reactions

In catalysis, variants of this compound have been used to investigate chemical reactions. For instance, anisole (methoxybenzene) has been studied for its role in hydrodeoxygenation and transalkylation reactions (Zhu et al., 2011).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.


Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

1-(methoxymethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHCCKLBSWVWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438453
Record name Benzene, 1-(methoxymethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-3-methylbenzene

CAS RN

7116-51-0
Record name 3-Methylbenzyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methoxymethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R de Mello, AN Arias, AJ Motheo, J Lobato… - Chemical Engineering …, 2022 - Elsevier
In the search for a method that can remove pollutants from gases or enhance the efficiency of the treatment of liquid wastes, electrolysis of water and methanol solutions containing …
Number of citations: 10 www.sciencedirect.com
P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
M Alajarín, B Bonillo, RA Orenes, MM Ortín… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A number of N-aryl ketenimines, substituted at the ortho position either with different non-cyclic acetalic functions (acetals, monothioacetals, dithioacetals) or with only one alkoxymethyl …
Number of citations: 23 pubs.rsc.org
EV dos Santos, CA Martínez-Huitle… - Current Opinion in …, 2023 - Elsevier
In the recent years, there is a significant effort in increasing the sustainability not only of industrial but also of environmental processes. New concepts arising from both the theory of the …
Number of citations: 5 www.sciencedirect.com
MO MeO - Engineering heme proteins for olefin and carbon …, 2019 - core.ac.uk
Material for this chapter appears in Zhang, RK; Chen, K.; Huang, X.; Wohlschlager, L.; Renata, H.; Arnold, FH “Enzymatic assembly of carbon− carbon bonds via iron-catalysed sp3 C− H …
Number of citations: 3 core.ac.uk

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